molecular formula C17H19N5NaO6S2 B033173 Cefovecin sodium CAS No. 141195-77-9

Cefovecin sodium

Cat. No.: B033173
CAS No.: 141195-77-9
M. Wt: 476.5 g/mol
InChI Key: KFMRMRJGHFUFOV-VQWMGBAQSA-N
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Preparation Methods

The synthesis of cefovecin sodium involves several steps. One method includes the reaction of a THF Cephem compound with a MAEM compound . Another process involves treating 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to produce a mesylate compound. This compound is then condensed with a cephem compound, followed by deprotection and hydrolysis to yield this compound . Industrial production methods focus on optimizing these reactions to increase yield and purity while reducing production costs .

Chemical Reactions Analysis

Stability and Degradation Reactions

Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:

Degradation Pathways (from ):

  • Hydrolysis :
    • Conditions : Aqueous solutions, elevated temperatures.
    • Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
    • Impact : Degradation products include open-ring metabolites and dimers.
  • Photodegradation :
    • Conditions : Exposure to UV or fluorescent light.
    • Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
  • Oxidation :
    • Reagents : Reactive oxygen species.
    • Effect : Modification of the thiazole ring or methoxyimino group.

Stability Data (EMA ):

FactorDegradation RatePrimary Degradants
pH < 6Rapid hydrolysisOpen β-lactam derivatives
pH 6–8StableNone
Light (UV)10% degradation in 48 hrsSulfoxides
MoistureHygroscopic; forms hydratesHydrated crystals

Reaction with Biological Components

This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
%Free=0.241+99.759Ctotal8.01Ctotal8.01+195.18.01\%\text{Free}=0.241+\frac{99.759\cdot C_{\text{total}}^{8.01}}{C_{\text{total}}^{8.01}+195.1^{8.01}}
where CtotalC_{\text{total}} = total plasma concentration.

Comparative Reactivity

This compound’s stability profile contrasts with other cephalosporins:

PropertyThis compoundCeftriaxone
Hydrolysis Rate (pH 7.4)0.5% per day2.1% per day
PhotostabilityLow (requires dark storage)Moderate
Protein Binding99.5–99.8%85–95%

Industrial-Scale Challenges

Early synthesis methods faced hurdles in scalability due to:

  • Use of sensitive reagents (mesyl chloride, TFA).
  • Tedious chromatographic purification .
    The improved patent process (WO2018229580A1) addresses these by substituting hazardous reagents and simplifying purification via acetone/water recrystallization.

Scientific Research Applications

Indications for Use

Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:

  • Dogs :
    • Skin and soft tissue infections (e.g., pyoderma, abscesses, infected wounds)
    • Urinary tract infections associated with specific bacteria such as Escherichia coli and Proteus spp. .
  • Cats :
    • Skin and soft tissue abscesses and wounds
    • Urinary tract infections associated with Pasteurella multocida and Escherichia coli .

Efficacy Studies

Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:

  • A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
  • Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .

Advantages of this compound

  • Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
  • Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
  • Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .

Case Study 1: Treatment of Pyoderma in Dogs

A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.

Case Study 2: Skin Abscess Management in Cats

In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing pharmacokinetic studies of cefovecin sodium in non-traditional animal models (e.g., reptiles)?

  • Answer : Studies should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research objectives. For example, in Hermann’s tortoises, subcutaneous administration protocols should include dose-response curves, sampling intervals aligned with the drug’s half-life, and validation of analytical methods (e.g., UPLC-MS/MS with matrix-matched calibration curves to ensure specificity and linearity) . Include quality control samples at low, mid, and high concentrations to assess trueness and precision per European guidelines .

Q. How can researchers validate the antimicrobial efficacy of this compound against anaerobic pathogens in vitro?

  • Answer : Use standardized broth microdilution assays with customized plates, validated against quality-control strains (e.g., Bacteroides fragilis ATCC 25285). Include cephalothin as a comparator for anaerobic pathogens and confirm MIC values using CLSI guidelines. Ensure anaerobic conditions via pre-reduced media and gas-pack systems .

Q. What experimental parameters are critical for assessing cefovecin’s protein-binding characteristics in plasma?

  • Answer : Employ equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Validate methods using plasma from untreated subjects to avoid interference. Report binding percentages at clinically relevant concentrations (e.g., 1–25 µg/mL) and correlate with pharmacokinetic/pharmacodynamic (PK/PD) indices like %T > MIC .

Advanced Research Questions

Q. How can conflicting in vitro susceptibility data for Staphylococcus pseudintermedius isolates against this compound be resolved?

  • Answer : Discrepancies often arise from variations in testing conditions (e.g., inoculum size, media pH). Re-evaluate isolates using CLSI-standardized broth microdilution with cation-adjusted Mueller-Hinton broth. Cross-validate results via disk diffusion and genomic analysis of β-lactamase genes (e.g., blaZ) to identify resistance mechanisms .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of cefovecin in species with prolonged elimination phases (e.g., cats)?

  • Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) and non-parametric superposition for dose extrapolation. Assess goodness-of-fit via AIC/BIC criteria. For population PK, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How should researchers optimize sampling schedules for cefovecin’s tissue penetration studies in infected wound models?

  • Answer : Use serial biopsies or microdialysis in target tissues (e.g., subcutaneous abscesses) at staggered time points post-administration. Normalize tissue concentrations to plasma AUC ratios and adjust for protein binding. Include infected vs. non-infected controls to assess inflammation-driven penetration .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate variability in this compound stability during long-term storage in biological samples?

  • Answer : Add stabilizers (e.g., 0.1% formic acid) to plasma samples and store at −80°C. Avoid freeze-thaw cycles. For LC-MS/MS analysis, use isotopically labeled internal standards (e.g., cefovecin-d4) to correct for matrix effects .

Q. How can interspecies differences in cefovecin’s PK/PD be systematically evaluated for translational research?

  • Answer : Conduct allometric scaling using body weight and plasma clearance data across species (e.g., cats, dogs, tortoises). Validate predictions via Monte Carlo simulations to estimate target attainment rates for clinical endpoints (e.g., 90% probability of %T > MIC) .

Q. Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in cefovecin efficacy trials?

  • Answer : Predefine exclusion protocols in the statistical analysis plan (SAP). Use Grubbs’ test for outliers and sensitivity analysis to assess their impact on primary endpoints. Report all exclusions with justification in supplementary materials .

Q. How should researchers address discrepancies between clinical cure rates and microbiological eradication in cefovecin studies?

  • Answer : Perform stratified analysis by pathogen (e.g., Pasteurella multocida vs. Staphylococcus spp.) and adjust for confounding factors (e.g., host immune status). Use logistic regression to correlate PK/PD indices (AUC/MIC) with outcomes .

Q. Tables for Key Data

Parameter Cats Hermann’s Tortoises
Half-life (t₁/₂)6.7 days48.9 hours
Protein Binding98%92%
MIC₉₀ for S. aureus0.25 µg/mLNot studied
Validation Metrics UPLC-MS/MS Method
Linearity (R²)>0.99
LOQ0.015 µg/mL
Precision (CV%)≤15%

Properties

CAS No.

141195-77-9

Molecular Formula

C17H19N5NaO6S2

Molecular Weight

476.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

InChI Key

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1);  [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Origin of Product

United States

Retrosynthesis Analysis

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